molecular formula C22H26O5 B12895913 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan CAS No. 6267-81-8

4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan

Cat. No.: B12895913
CAS No.: 6267-81-8
M. Wt: 370.4 g/mol
InChI Key: MNYFJOSGQNXLHS-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a hexahydronaphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan typically involves multi-step organic reactions. One common method starts with the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a Povarov cycloaddition reaction followed by N-furoylation . The reaction conditions often include the use of deep eutectic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce various substituted naphthofurans .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan is unique due to its specific arrangement of methoxy groups and the hexahydronaphthofuran core.

Properties

6267-81-8

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran

InChI

InChI=1S/C22H26O5/c1-23-18-6-5-13(8-19(18)24-2)22-16-10-21(26-4)20(25-3)9-14(16)7-15-11-27-12-17(15)22/h5-6,8-10,15,17,22H,7,11-12H2,1-4H3

InChI Key

MNYFJOSGQNXLHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COCC3CC4=CC(=C(C=C24)OC)OC)OC

Origin of Product

United States

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